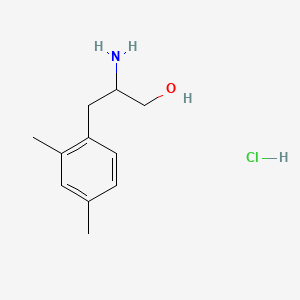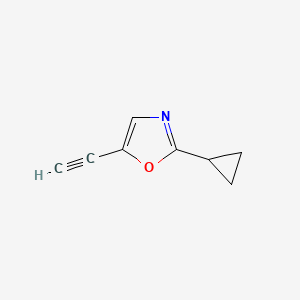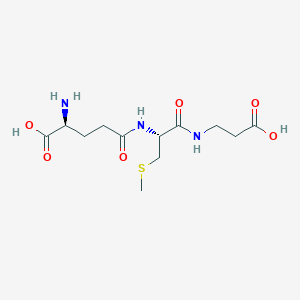
L-gamma-Glutamyl-S-methyl-L-cysteinyl-beta-alanine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
L-gamma-Glutamyl-S-methyl-L-cysteinyl-beta-alanine is a compound that belongs to the family of ligases, specifically those forming carbon-nitrogen bonds as acid-D-amino-acid ligases (peptide synthases). This compound is synthesized through the enzymatic reaction involving ATP, gamma-L-glutamyl-L-cysteine, and beta-alanine
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of L-gamma-Glutamyl-S-methyl-L-cysteinyl-beta-alanine involves the enzymatic reaction catalyzed by homoglutathione synthase. The reaction requires ATP, gamma-L-glutamyl-L-cysteine, and beta-alanine as substrates. The reaction conditions typically involve maintaining an optimal pH and temperature to ensure the enzyme’s activity .
Industrial Production Methods
Industrial production of this compound can be achieved through biotechnological processes involving the cultivation of microorganisms that express homoglutathione synthase. The production process involves the fermentation of these microorganisms in a controlled environment, followed by the extraction and purification of the compound .
Análisis De Reacciones Químicas
Types of Reactions
L-gamma-Glutamyl-S-methyl-L-cysteinyl-beta-alanine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form disulfide bonds.
Reduction: Reduction reactions can break disulfide bonds, converting the compound back to its reduced form.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and reducing agents like dithiothreitol for reduction. The reactions are typically carried out under controlled pH and temperature conditions to ensure specificity and efficiency .
Major Products Formed
The major products formed from these reactions include oxidized and reduced forms of the compound, as well as substituted derivatives depending on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
L-gamma-Glutamyl-S-methyl-L-cysteinyl-beta-alanine has a wide range of applications in scientific research, including:
Chemistry: It is used as a precursor in the synthesis of various peptides and proteins.
Biology: The compound is studied for its role in cellular processes and its potential as a biomarker for certain diseases.
Medicine: Research is ongoing to explore its therapeutic potential in treating oxidative stress-related conditions.
Mecanismo De Acción
The mechanism of action of L-gamma-Glutamyl-S-methyl-L-cysteinyl-beta-alanine involves its role as a substrate for homoglutathione synthase. The enzyme catalyzes the formation of the compound by ligating gamma-L-glutamyl-L-cysteine and beta-alanine in the presence of ATP. This reaction is crucial for the biosynthesis of homoglutathione, which plays a vital role in cellular redox regulation and detoxification processes .
Comparación Con Compuestos Similares
Similar Compounds
Gamma-L-glutamyl-L-cysteine: A dipeptide that is a key intermediate in the synthesis of glutathione.
Glutathione: A tripeptide composed of gamma-L-glutamyl-L-cysteine and glycine, known for its antioxidant properties.
Uniqueness
L-gamma-Glutamyl-S-methyl-L-cysteinyl-beta-alanine is unique due to its specific enzymatic synthesis and its role in the formation of homoglutathione. Unlike glutathione, which is widely studied and used, this compound offers potential for novel applications in research and industry due to its distinct biochemical properties .
Propiedades
Número CAS |
102148-91-4 |
|---|---|
Fórmula molecular |
C12H21N3O6S |
Peso molecular |
335.38 g/mol |
Nombre IUPAC |
(2S)-2-amino-5-[[(2R)-1-(2-carboxyethylamino)-3-methylsulfanyl-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C12H21N3O6S/c1-22-6-8(11(19)14-5-4-10(17)18)15-9(16)3-2-7(13)12(20)21/h7-8H,2-6,13H2,1H3,(H,14,19)(H,15,16)(H,17,18)(H,20,21)/t7-,8-/m0/s1 |
Clave InChI |
MSEXKIKRSMQHDG-YUMQZZPRSA-N |
SMILES isomérico |
CSC[C@@H](C(=O)NCCC(=O)O)NC(=O)CC[C@@H](C(=O)O)N |
SMILES canónico |
CSCC(C(=O)NCCC(=O)O)NC(=O)CCC(C(=O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(2-Chlorophenyl)-1,4,6,7-tetrahydro-4-(3-methylphenyl)-7-oxo-3-phenyl-8H-pyrazolo[3,4-e][1,4]thiazepine-8-acetic Acid](/img/structure/B13447312.png)
![3-[2-(Methylamino)ethoxy]propan-1-ol](/img/structure/B13447320.png)
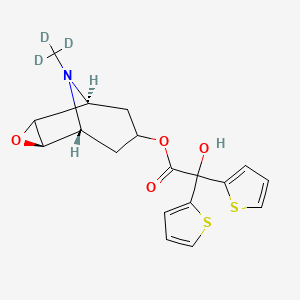
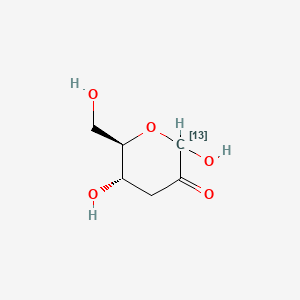
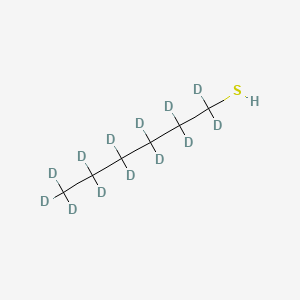
![[(3R,3AS,6S,6aR)-6-[[4-(4-Phenylphenyl)pyrimidin-2-yl]amino]-2,3,3a,5,6,6a-hexahydrofuro[2,3-d]furan-3-yl] N-Phenylcarbamate](/img/structure/B13447335.png)
![cobalt(3+);[5-(5,6-dimethyl-2-oxo-3H-benzimidazol-1-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] 1-[3-[2,13,18-tris(2-amino-2-oxoethyl)-7,12,17-tris(3-amino-3-oxopropyl)-3,5,8,8,13,15,18,19-octamethyl-2,7,12,17-tetrahydro-1H-corrin-24-id-3-yl]propanoylamino]propan-2-yl phosphate;cyanide](/img/structure/B13447351.png)
![Ethyl 2-([(trifluoromethyl)sulphonyl]oxy)pentanoate](/img/structure/B13447355.png)
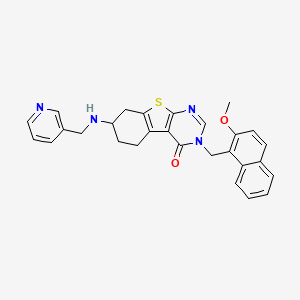
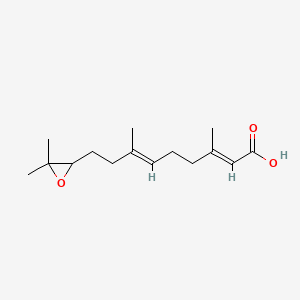
![(3S)-3-[(methoxycarbonylamino)methyl]-5-methylhexanoic acid](/img/structure/B13447370.png)
![(2S,3R,4R,5S,6R)-5-fluoro-6-(hydroxymethyl)-2-[[4-[(4-methoxyphenyl)methyl]-5-(trifluoromethyl)-1H-pyrazol-3-yl]oxy]oxane-3,4-diol;hydrate](/img/structure/B13447378.png)
